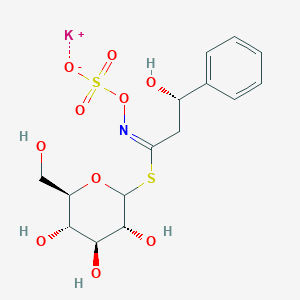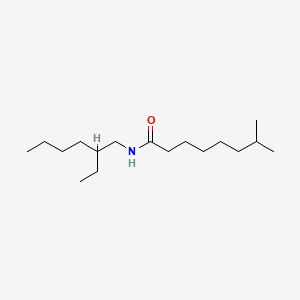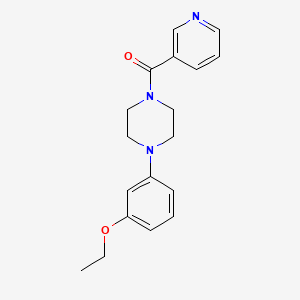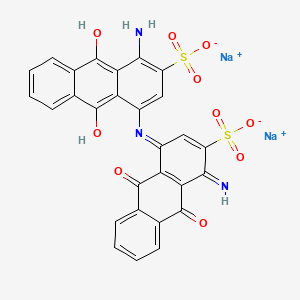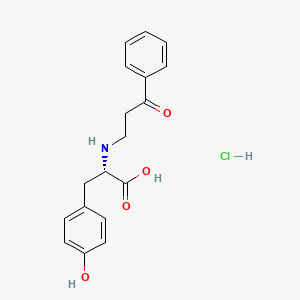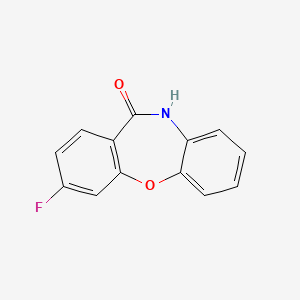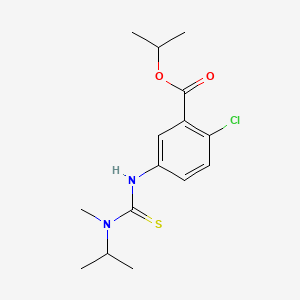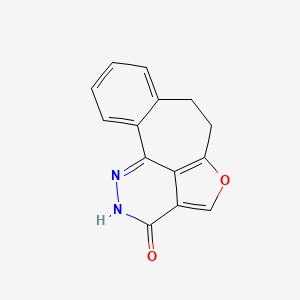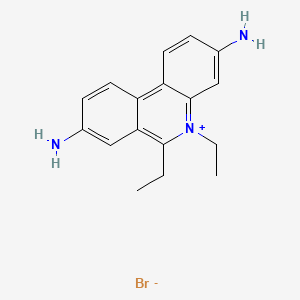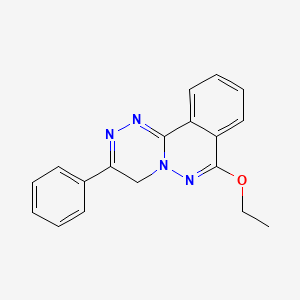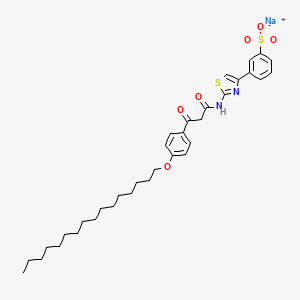
Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate is a complex organic compound that features a thiazole ring, a benzenesulphonate group, and a hexadecyloxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Hexadecyloxyphenyl Group: This step involves the nucleophilic substitution reaction where the hexadecyloxyphenyl group is introduced to the thiazole ring.
Formation of the Benzenesulphonate Group: The benzenesulphonate group is typically introduced through sulfonation reactions involving sulfonyl chlorides and aromatic compounds.
Final Assembly: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzenesulphonate group.
Reduction: Reduction reactions can occur at the carbonyl groups within the dioxopropyl moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Aplicaciones Científicas De Investigación
Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and surfactants, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole-Based Compounds: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzothiazole Derivatives: These compounds also contain a thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
Sodium 3-(2-((3-(4-(hexadecyloxy)phenyl)-1,3-dioxopropyl)amino)thiazol-4-yl)benzenesulphonate is unique due to the presence of the hexadecyloxyphenyl moiety, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other thiazole and benzothiazole derivatives, making it a valuable compound for further research and development.
Propiedades
Número CAS |
84100-45-8 |
|---|---|
Fórmula molecular |
C34H45N2NaO6S2 |
Peso molecular |
664.9 g/mol |
Nombre IUPAC |
sodium;3-[2-[[3-(4-hexadecoxyphenyl)-3-oxopropanoyl]amino]-1,3-thiazol-4-yl]benzenesulfonate |
InChI |
InChI=1S/C34H46N2O6S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-42-29-21-19-27(20-22-29)32(37)25-33(38)36-34-35-31(26-43-34)28-17-16-18-30(24-28)44(39,40)41;/h16-22,24,26H,2-15,23,25H2,1H3,(H,35,36,38)(H,39,40,41);/q;+1/p-1 |
Clave InChI |
QBXNLZDZGBFMJV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


